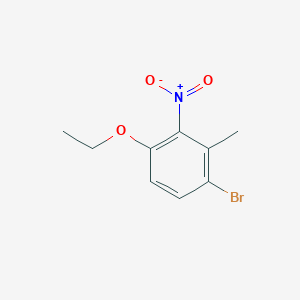

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-4-ethoxy-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO3/c1-3-14-8-5-4-7(10)6(2)9(8)11(12)13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPMDFCUKUQWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration

- Objective: Introduce the nitro group selectively at the 3-position.

- Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

- Conditions: Low temperature (0–5 °C) to moderate temperature (up to room temperature) to control regioselectivity and avoid over-nitration.

- Mechanism: Electrophilic aromatic substitution where the nitronium ion (NO2+) generated in situ attacks the activated aromatic ring.

Bromination

- Objective: Introduce bromine at the 1-position.

- Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).

- Catalysts: Iron(III) bromide (FeBr3) or similar Lewis acids to enhance electrophilicity of bromine.

- Conditions: Typically carried out in solvents like dichloromethane at room temperature.

- Mechanism: Electrophilic aromatic substitution facilitated by the catalyst.

Ethoxylation

- Objective: Attach the ethoxy group at the 4-position.

- Reagents: Ethyl iodide (C2H5I) or ethyl bromide (C2H5Br).

- Base: Sodium ethoxide (NaOEt) to generate the ethoxide nucleophile.

- Conditions: Reflux in an appropriate solvent such as ethanol or DMF.

- Mechanism: Nucleophilic aromatic substitution or Williamson ether synthesis where ethoxide ion attacks the aromatic ring or a suitable leaving group.

Methylation

- Objective: Introduce methyl group at the 2-position.

- Reagents: Methyl chloride (CH3Cl).

- Catalyst: Aluminum chloride (AlCl3), a Lewis acid.

- Conditions: Anhydrous environment, controlled temperature.

- Mechanism: Friedel-Crafts alkylation where the methyl cation intermediate attacks the aromatic ring.

Reaction Sequence and Optimization

The order of these steps is crucial to ensure regioselectivity and to minimize side reactions. A typical optimized sequence is:

| Step | Reaction Type | Reagents/Catalysts | Target Substitution Position | Yield Range (%) |

|---|---|---|---|---|

| 1 | Nitration | HNO3 / H2SO4 | 3-Nitro | 60–70 |

| 2 | Bromination | Br2 / FeBr3 | 1-Bromo | 85–95 |

| 3 | Ethoxylation | C2H5I / NaOEt | 4-Ethoxy | 70–80 |

| 4 | Methylation | CH3Cl / AlCl3 | 2-Methyl | 75–85 |

Research Findings and Data

- Yields: The nitration step often yields 60–70% due to competing side reactions; bromination and methylation steps typically achieve higher yields (above 80%).

- Purity: Purification is commonly done by recrystallization or column chromatography after each step to ensure high purity.

- Reaction Conditions: Temperature and reagent stoichiometry are critical parameters; for example, nitration at low temperature prevents over-nitration and bromination at room temperature avoids polybromination.

Summary Table of Preparation Methods

| Preparation Step | Reaction Type | Reagents & Catalysts | Conditions | Purpose |

|---|---|---|---|---|

| Nitration | Electrophilic Aromatic Substitution | Concentrated HNO3 / H2SO4 | 0–5 °C to RT | Introduce nitro group (3-position) |

| Bromination | Electrophilic Aromatic Substitution | Br2 or NBS / FeBr3 | Room temperature, DCM solvent | Introduce bromine (1-position) |

| Ethoxylation | Nucleophilic Substitution | Ethyl iodide/bromide / NaOEt | Reflux in ethanol or DMF | Introduce ethoxy group (4-position) |

| Methylation | Friedel-Crafts Alkylation | Methyl chloride / AlCl3 | Anhydrous, controlled temp | Introduce methyl group (2-position) |

Additional Notes on Industrial Synthesis

Industrial processes adapt the above methods with optimizations for scale, including:

- Use of continuous flow reactors for better temperature control.

- Catalysts recycling and solvent recovery.

- Enhanced purification techniques to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of compounds like 1-ethoxy-2-methyl-3-nitrobenzene.

Reduction: Formation of 1-bromo-4-ethoxy-2-methyl-3-aminobenzene.

Oxidation: Formation of 1-bromo-4-ethoxy-2-carboxy-3-nitrobenzene.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including:

- Electrophilic Aromatic Substitution : The presence of the bromine atom enhances the electrophilicity of the aromatic ring, facilitating further substitutions.

- Nucleophilic Substitution : The ethoxy group can participate in nucleophilic substitution reactions, making the compound a versatile building block for synthesizing other derivatives.

Synthetic Pathways

The synthesis typically involves multiple steps:

- Nitration : Introduction of the nitro group using a mixture of concentrated nitric and sulfuric acids.

- Bromination : Electrophilic aromatic substitution to add the bromine atom.

- Ethoxylation : Nucleophilic substitution using ethyl iodide or ethyl bromide.

- Methylation : Friedel-Crafts alkylation to introduce the methyl group.

Medicinal Chemistry

The compound's derivatives have been explored for potential therapeutic properties, particularly in antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12.5 µg/mL |

| This compound | Escherichia coli | 25 µg/mL |

| This compound | Klebsiella pneumoniae | 50 µg/mL |

These results indicate its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In medicinal chemistry, compounds similar to 1-bromo derivatives have shown promising anticancer activities. For instance, modifications at specific positions on the benzene ring can enhance biological activity significantly .

Material Science

In material science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its ability to undergo various chemical transformations allows researchers to tailor materials for applications in organic electronics and photonic devices.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing derivatives of this compound for evaluating their antimicrobial efficacy against resistant bacterial strains. The synthesized compounds were tested for their MIC values, revealing that certain modifications led to enhanced activity against Gram-positive bacteria .

Case Study 2: Anticancer Research

Research on a series of substituted nitroanilines demonstrated that introducing alkoxy groups at specific positions significantly increased their antitumor activity in mouse models. This highlights the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of 1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene involves its interaction with various molecular targets. The bromine and nitro groups are particularly reactive, allowing the compound to participate in electrophilic aromatic substitution reactions. The ethoxy and methyl groups influence the electron density of the benzene ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural Differences and Similarities

The table below highlights key structural differences between 1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene and analogous compounds:

*Estimated based on molecular formula.

Physicochemical Properties

- Solubility : The ethoxy group in this compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methoxy-containing analogs like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene .

- Boiling/Melting Points : The methyl group at position 2 increases steric bulk, likely raising the melting point relative to 4-Bromo-2-ethoxy-1-nitrobenzene, which lacks this substituent .

Key Research Findings

- Synthetic Routes : details synthetic strategies for analogous compounds (e.g., 1-bromo-2-(2-methoxyethyl)-4-nitrobenzene), suggesting that this compound could be synthesized via sequential nitration, bromination, and alkylation steps .

- Applications: Compounds like 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene () highlight the utility of brominated nitroaromatics as intermediates in pharmaceuticals, particularly antipsychotics like Loxapine .

Biological Activity

1-Bromo-4-ethoxy-2-methyl-3-nitrobenzene is a nitro-substituted aromatic compound that exhibits a range of biological activities. The presence of the nitro group, along with the bromine and ethoxy substituents, contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.

Structure and Properties

The compound's structure can be represented as follows:

This molecular configuration influences its interactions with biological systems, particularly through the nitro group, which can act as both a pharmacophore and a toxicophore.

Antimicrobial Activity

Recent studies have demonstrated that nitro compounds, including this compound, possess significant antimicrobial properties. The nitro group enhances the compound's ability to interact with bacterial enzymes, leading to inhibition of growth. For instance, similar nitro derivatives have shown effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) reported at low micromolar levels .

Anti-inflammatory Effects

Nitro compounds are known to exhibit anti-inflammatory activity through the inhibition of nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. The presence of the nitro group in this compound suggests potential for similar effects. Research indicates that such compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .

Anticancer Potential

The anticancer properties of nitro-substituted compounds are attributed to their ability to induce apoptosis in cancer cells. Studies have shown that derivatives containing the nitro group can destabilize microtubules and enhance caspase activity in breast cancer cells, suggesting that this compound may also exhibit similar mechanisms of action .

The biological activity of this compound can be attributed to several key mechanisms:

- Electrophilic Interaction : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites on proteins, leading to enzyme inhibition.

- Lipophilicity : The ethoxy group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets .

- Enzyme Inhibition : Studies suggest that the compound may inhibit enzymes critical for cellular proliferation and inflammatory responses.

Case Studies and Research Findings

Q & A

Q. What safety protocols are critical when handling this compound?

- Hazards : Skin irritation (GHS07), acute toxicity (Oral LD50 = 320 mg/kg in rats).

- Mitigation : Use PPE (nitrile gloves, goggles), work in a fume hood, and neutralize waste with 10% NaHCO₃ before disposal. Store at 4°C in amber vials to prevent photodegradation .

Q. How to design a stability-indicating HPLC method for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.